molecular formula C13H8ClF3O2S B6313010 (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene CAS No. 1357627-03-2

(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene

Cat. No.: B6313010
CAS No.: 1357627-03-2
M. Wt: 320.71 g/mol
InChI Key: PQVLLBPDEOIZCT-UHFFFAOYSA-N
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Description

(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is an organic compound with the molecular formula C7H3Cl2F3O2S. It is a white to yellow solid that is used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene typically involves the reaction of 4-chloro-3-trifluoromethylbenzene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dichloromethane or chloroform, at a temperature range of 0-50°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides, while oxidation can produce sulfonic acids.

Scientific Research Applications

(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of sulfonamide-based drugs and other specialty chemicals.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-chloro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2S/c14-12-7-6-10(8-11(12)13(15,16)17)20(18,19)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLLBPDEOIZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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